molecular formula C19H18N4O4 B11830688 Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No.: B11830688
M. Wt: 366.4 g/mol
InChI Key: VLLBCCUSLPTRES-UHFFFAOYSA-N
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Description

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine core with pyridine and ethoxy substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the Diels–Alder reaction, followed by hydrogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . In neuroprotection, it may modulate pathways related to inflammation and apoptosis, such as the NF-kB pathway .

Comparison with Similar Compounds

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a complex organic compound notable for its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyrimidine core with ethoxy and pyridine substituents, contributing to its biological activity. The compound has garnered attention for its role as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is crucial in lipid metabolism, making it a candidate for treating metabolic disorders such as obesity and diabetes.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 366.4 g/mol
  • Chirality : Achiral, lacking defined stereocenters

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its inhibition of DGAT2. This inhibition can influence lipid synthesis and degradation, which is significant in metabolic regulation.

  • Inhibition of DGAT2 : The compound acts as an inhibitor of DGAT2, leading to decreased triglyceride accumulation in cells, which may have implications for the treatment of non-alcoholic fatty liver disease (NAFLD) and other lipid-related disorders .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary studies indicate that structurally related compounds can exhibit anticancer activity by influencing cellular pathways associated with cancer progression.

In Vitro Studies

In vitro studies have shown that this compound can effectively reduce lipid accumulation in cell lines, indicating its potential use in metabolic disorder therapies. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported around 45 μM, suggesting moderate potency .

Case Studies

A notable case study evaluated the compound's effects on hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. The study demonstrated that treatment with related pyrimidine derivatives led to significant reductions in collagen synthesis, implicating potential therapeutic roles in fibrotic diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique AspectsIC50 (μM)
Ethyl 2-(5-bromopyridin-3-yl)oxy-pyridineContains bromine substitutionDifferent reactivity due to halogen presenceNot specified
Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-ylnicotinateFluorinated variantEnhanced biological activity due to fluorination45.69
Ethyl 3,4-dihydroxybenzoateHydroxy-substitutedKnown for diverse pharmacological activitiesNot specified

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H18N4O4/c1-3-25-16-6-5-7-21-18(16)27-15-8-13(9-20-12-15)17-22-10-14(11-23-17)19(24)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

VLLBCCUSLPTRES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)OCC

Origin of Product

United States

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